molecular formula C17H20F3N5O B2653575 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1021132-15-9

2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号 B2653575
CAS番号: 1021132-15-9
分子量: 367.376
InChIキー: RULJSSZVHQUTPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H20F3N5O and its molecular weight is 367.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Anticancer Activity : A study by Boddu et al. (2018) synthesized novel compounds similar to the specified chemical, showing significant in vitro anticancer activity against human cancer cell lines, including cervical and breast carcinoma. These findings were supported by molecular docking studies.

  • Acyl-CoACholesterol O-Acyltransferase-1 Inhibition

    : Research by Shibuya et al. (2018) identified a derivative of this compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This enzyme is involved in cholesterol metabolism, and the compound exhibited improved oral absorption and aqueous solubility.

  • Antimicrobial Activity : A study by Rajkumar et al. (2014) demonstrated that derivatives of this compound possess notable antibacterial and antifungal activities. This could have implications in the development of new antimicrobial agents.

  • Acetylcholinesterase Inhibition : The research by Yurttaş et al. (2013) synthesized derivatives that showed potent inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in the treatment of neurodegenerative disorders.

  • Antifungal Properties : Heeres et al. (1979) Heeres et al. (1979) described the antifungal properties of a related compound, highlighting its effectiveness against various fungal infections.

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) Kumar et al. (2017) explored compounds with a similar structure for their antidepressant and antianxiety activities in animal models, suggesting potential therapeutic applications in mental health.

  • Pharmaceutical Analysis : Shamsipur and Jalali (2000) Shamsipur and Jalali (2000) discussed the development of a ketoconazole ion-selective electrode for pharmaceutical analysis, showcasing the importance of such compounds in pharmaceutical quality control.

  • Anthelmintic Activity : A study by Kumar and Sahoo (2014) found that certain derivatives exhibit good anthelmintic activity, which could be beneficial in treating parasitic worm infections.

  • Human Histamine H3 Receptor Agonists : Research by Ishikawa et al. (2010) identified derivatives as potent agonists for the human histamine H3 receptor, indicating potential applications in the treatment of disorders related to this receptor.

  • Chemotherapy Against Tropical Diseases : Navarro et al. (2000) Navarro et al. (2000) explored the use of related compounds in novel metal-based chemotherapy, particularly for tropical diseases, demonstrating a diverse range of therapeutic applications.

  • Antifungal Agents : Altındağ et al. (2017) Altındağ et al. (2017) synthesized and evaluated derivatives as potent antifungal agents, further emphasizing the compound's role in treating fungal infections.

  • Cytotoxic Agents : A study by Ghasemi et al. (2020) evaluated derivatives as cytotoxic agents against cancer and normal cell lines, indicating potential in cancer therapy.

  • Antidiabetic Compounds : Le Bihan et al. (1999) Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, showing the compound's relevance in managing diabetes.

  • Inhibitors of Aurora Kinases : Bavetsias et al. (2007) Bavetsias et al. (2007) discovered inhibitors of Aurora kinases, key enzymes in cell division, suggesting the compound's potential in cancer treatment.

  • Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) Ding et al. (2012) synthesized novel compounds exhibiting cytotoxic activity against human cancer cell lines, reinforcing its potential in oncology.

  • Alzheimer's Disease Therapy : Umar et al. (2019) Umar et al. (2019) developed compounds as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease therapy.

  • Antimicrobial Evaluation : Punia et al. (2021) Punia et al. (2021) synthesized and evaluated hybrid compounds for antimicrobial activity, showcasing their potential in combating microbial infections.

  • Selective D4-ligands : Enguehard-Gueiffier et al. (2006) Enguehard-Gueiffier et al. (2006) identified novel derivatives as selective D4 dopamine receptor ligands, important for neurological research.

  • Biological Activity Screening : J.V.Guna et al. (2009) J.V.Guna et al. (2009) reported on the synthesis and biological activity screening of derivatives against various microorganisms, highlighting their antimicrobial potential.

  • Biological Activities of Thiadiazole Derivatives : Xia (2015) Xia (2015) synthesized thiadiazole amide compounds containing piperazine and assessed their biological activities, indicating diverse therapeutic potential.

特性

IUPAC Name

2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-23-7-6-21-16(23)25-10-8-24(9-11-25)12-15(26)22-14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULJSSZVHQUTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。